4-[3-(2-Fluorophenyl)propyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-Fluorophenyl)propyl]aniline is an organic compound with the molecular formula C15H16FN It consists of an aniline group substituted with a 3-(2-fluorophenyl)propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Fluorophenyl)propyl]aniline typically involves the reaction of 2-fluorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the aniline attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Fluorophenyl)propyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-[3-(2-Fluorophenyl)propyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-Chlorophenyl)propyl]aniline
- 4-[3-(2-Bromophenyl)propyl]aniline
- 4-[3-(2-Methylphenyl)propyl]aniline
Uniqueness
4-[3-(2-Fluorophenyl)propyl]aniline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
4-[3-(2-Fluorophenyl)propyl]aniline may interact with biological targets such as enzymes or receptors, potentially modulating their activity. The fluorinated phenyl group could enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Structural Considerations
The compound's structure suggests it may have properties similar to other fluorinated aniline derivatives. The presence of the fluorine atom at the ortho position of the phenyl ring could influence its chemical reactivity, binding affinity, and overall biological activity.
Comparison with Related Compounds
While specific data for this compound is not available, we can draw some insights from structurally similar compounds:
- 3-[3-(2-Fluorophenyl)propyl]aniline: This compound differs only in the position of the aniline group. It may exhibit similar biological activities, but the exact effects could vary due to the different substitution pattern.
- 4-[3-(4-Fluorophenyl)propyl]aniline: This para-fluorinated analog might have comparable activities, but the ortho-fluorine in our compound of interest could lead to distinct biological properties.
Potential Applications
Based on the activities of related compounds, this compound might find applications in:
- Medicinal Chemistry: It could serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
- Biological Research: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
- Materials Science: It might be used in the development of materials with specific properties, such as polymers or coatings.
Limitations and Future Research
It is important to note that the lack of specific data on this compound highlights the need for dedicated studies to elucidate its biological activity. Future research should focus on:
- In vitro assays to determine its interactions with various biological targets.
- Structure-activity relationship studies to understand the impact of the ortho-fluorine substitution.
- Comparative studies with structurally similar compounds to identify unique properties.
Properties
Molecular Formula |
C15H16FN |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
4-[3-(2-fluorophenyl)propyl]aniline |
InChI |
InChI=1S/C15H16FN/c16-15-7-2-1-5-13(15)6-3-4-12-8-10-14(17)11-9-12/h1-2,5,7-11H,3-4,6,17H2 |
InChI Key |
JZIMUKUMIXULQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC2=CC=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.